2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate

Stability Cold-chain logistics Reagent procurement

Researchers needing a C2-electrophile for imidazo[1,2-a]pyridine functionalization face a gap between unreactive alcohols and overly reactive bromides. This mesylate ester fills that gap, offering intermediate leaving-group ability that avoids premature elimination. - Enables mild nucleophilic displacement under basic conditions to install amine, thiol, or alkoxy groups. - Intermediate lipophilicity (est. LogP ~0.5-1.5) improves aqueous solubility over the bromide (LogP 2.27), facilitating biomolecule coupling. - Stored at -20°C, it maintains stability up to 2 years, suiting building-block collections for reproducible library synthesis.

Molecular Formula C10H12N2O3S
Molecular Weight 240.28 g/mol
Cat. No. B12276318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate
Molecular FormulaC10H12N2O3S
Molecular Weight240.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCC1=CN2C=CC=CC2=N1
InChIInChI=1S/C10H12N2O3S/c1-16(13,14)15-7-5-9-8-12-6-3-2-4-10(12)11-9/h2-4,6,8H,5,7H2,1H3
InChIKeyQOZODQNUKBBBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate: Procurement Overview


2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate (CAS 1352395-42-6) is a C2-functionalized imidazo[1,2-a]pyridine bearing an ethyl methanesulfonate side chain. It serves as a reactive building block in medicinal chemistry and agrochemical research, where the mesylate ester provides a versatile leaving group for nucleophilic displacement. The compound’s molecular formula is C₁₀H₁₂N₂O₃S with a molecular weight of 240.28 g/mol . Its physicochemical profile differs systematically from the corresponding alcohol, bromide, and other sulfonate esters, making informed selection essential for reproducible synthesis and assay development.

2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate: Substitution Limitations


Although 2-substituted ethyl imidazo[1,2-a]pyridines share a common heterocyclic core, the terminal functional group—methanesulfonate, bromide, hydroxyl, or other sulfonate—dictates reactivity, stability, and compatibility with downstream chemistry. The methanesulfonate ester is a better leaving group than the alcohol but more thermally labile than the bromide, requiring strict cold-chain storage [1]. Its intermediate polarity and hydrogen-bond-acceptor count influence partitioning and solubility in ways that the bromide or alcohol cannot replicate . Simple replacement of one electrophile for another without adjusting reaction conditions or purification protocols frequently leads to yield loss or off-target byproducts. The quantitative evidence below clarifies when and why the mesylate must be the preferred choice.

2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate: Head-to-Head Comparison


Storage Conditions: Mesylate vs. Bromoethyl Analog

The methanesulfonate ester mandates storage at -4°C for short-term use (1-2 weeks) and -20°C for long-term storage (1-2 years) [1]. In contrast, the 2-(2-bromoethyl)imidazo[1,2-a]pyridine analog is stored at 2-8°C and can be shipped at ambient temperature . This 6-12°C difference in recommended storage reflects the mesylate's greater thermal lability and directly impacts procurement planning and handling costs.

Stability Cold-chain logistics Reagent procurement

Purity Profile: Mesylate vs. Bromoethyl Analog

Commercially, 2-(H-imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate is supplied at 95% purity [1], whereas 2-(2-bromoethyl)imidazo[1,2-a]pyridine is routinely available at ≥98% purity . The 3 percentage-point discrepancy means the mesylate lot contains up to 1.7 times more total impurities, which must be factored into stoichiometric calculations and may necessitate pre-use purification for highly sensitive applications.

Purity Stoichiometry Reaction yield

Intermediate Lipophilicity of the Mesylate Scaffold

The parent alcohol 2-(imidazo[1,2-a]pyridin-2-yl)ethanol exhibits an XlogP of 1.4 , while the bromoethyl analog has a computed LogP of 2.27 with a TPSA of 17.3 Ų and only 2 hydrogen-bond acceptors . The mesylate ester, bearing three additional oxygen atoms and a tetrahedral sulfur, sits at an intermediate polarity with an estimated LogP of ~0.5-1.5 (class-level inference). This polarity gradient directly controls aqueous solubility, membrane permeability, and chromatographic retention.

Lipophilicity Cellular permeability Solubility

Molecular Weight Advantage for Chromatographic Separation

The molecular weight of 2-(H-imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate is 240.28 g/mol . This places it 78.09 Da above the alcohol precursor (162.19 g/mol) and 15.19 Da above the bromoethyl analog (225.09 g/mol) . The mass gap to the alcohol is large enough for unambiguous TLC, HPLC, and LC-MS tracking, while the small difference versus the bromide requires high-resolution MS for discrimination.

Molecular weight Purification Reaction monitoring

2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate: Application Scenarios


Nucleophilic Displacement with Balanced Reactivity

In multi-step syntheses where the hydroxyl group is unreactive and the bromide risks premature elimination or strong-acid byproduct formation, the mesylate offers an optimal balance: a leaving group with intermediate activity that avoids the extreme reactivity of the triflate. Its molecular weight difference (+78 Da from the alcohol) allows real-time reaction monitoring by LC-MS .

Aqueous Bioconjugation with Optimal Polarity

When linking the imidazo[1,2-a]pyridine core to biomolecules under aqueous conditions, the mesylate's intermediate lipophilicity (estimated LogP ~0.5-1.5) provides better solubility than the bromide (LogP 2.27) while retaining sufficient electrophilicity for lysine or cysteine coupling .

Cold-Chain Medicinal Chemistry Libraries

For laboratories with established -20°C storage infrastructure, the mesylate's requirement for frozen storage [1] is manageable and ensures maximum shelf-life (up to 2 years). This makes it suitable for building block collections where long-term stability under controlled conditions is paramount.

Late-Stage Functionalization of Pharmaceuticals

The mesylate ester can be displaced under mild basic conditions to install diverse amine, thiol, or alkoxy substituents at the ethyl linker. Its commercial availability at 95% purity [2] and defined storage parameters enable reproducible library synthesis without the need for in-house preparation of the electrophilic intermediate.

Quote Request

Request a Quote for 2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.